2,2-Dianilino-1-phenylethanone
Description
Contextualization within α,α-Diamino Ketone Chemistry
The core structure of 2,2-Dianilino-1-phenylethanone places it within the family of α,α-diamino ketones. These compounds are characterized by a ketone functional group with two amino groups attached to the adjacent carbon atom. This arrangement imparts unique chemical properties and reactivity.
α,α-Diamino ketones are recognized as important scaffolds in a variety of biologically active compounds and serve as valuable synthetic intermediates in organic transformations. rsc.org Their synthesis has been an area of active research, with several methods developed to construct this functional group arrangement. A common strategy involves the double nucleophilic substitution of α,α-dihalo ketones. For instance, an α,α-dibromo ketone can react with an amine nucleophile to afford the corresponding α,α-diamino ketone. rsc.org
Modern synthetic protocols have focused on developing more efficient and milder conditions for these transformations. One-pot, two-step cascade reactions have been developed to convert alkynes directly into α,α-diamino ketones under metal-free conditions. rsc.orglnu.edu.cnrsc.org This involves an initial oxy-1,1-dibromogenation of the alkyne, followed by a double nucleophilic substitution. rsc.org Another innovative approach involves the C-C bond cleavage of chiral aldehydes using molecular oxygen, which can produce α,α'-diamino ketones with high optical purity. chigroup.site
General Synthetic Approaches to α,α-Diamino Ketones
| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Significance | Reference |
|---|---|---|---|---|
| Double Nucleophilic Substitution | α,α-Dihalo ketones | Amine nucleophile (e.g., aniline), Base (e.g., DBU) | A traditional and direct method for installing two amino groups. | rsc.org |
| One-Pot Conversion of Alkynes | Terminal or Internal Alkynes | N-Bromophthalimide (NBP), H₂O, DBU in DMF | Provides a metal-free, cascade reaction to access diamino ketones from simple precursors. | rsc.orglnu.edu.cnrsc.org |
| Oxidative C-C Bond Cleavage | Chiral Aldehydes | Molecular Oxygen (O₂), Toluene | A metal-free approach that allows for the synthesis of optically enriched α,α'-diamino ketones. | chigroup.site |
Historical Development of Phenylethanone Derivatives in Organic Synthesis
The phenylethanone framework, with acetophenone (B1666503) as its simplest member, is a cornerstone in organic synthesis. britannica.com Historically, these compounds have been used as versatile starting materials for producing pharmaceuticals, resins, and flavoring agents. britannica.com Commercial preparation of acetophenone is often achieved through the air oxidation of ethylbenzene. britannica.com
The reactivity of the phenylethanone scaffold has been extensively explored, particularly at the α-carbon. Bromination of phenylethanone derivatives, for example, yields α-bromo intermediates that are precursors to a wide range of functionalized molecules, including polysubstituted 1-naphthols via annulation with alkynes. acs.org The development of methods for the direct α-C–H amination of ketones represents a significant advance, allowing for the synthesis of α-amino ketones using catalysts like ammonium (B1175870) iodide. acs.org
Furthermore, classic named reactions have expanded the utility of phenylethanone derivatives. The Fries rearrangement, for instance, converts aromatic esters into hydroxyaryl ketones, demonstrating the structural versatility of the core scaffold. scribd.com Modern advancements have led to catalyst-free, multi-component reactions in water to produce complex heterocyclic structures from acetophenone and other simple starting materials. thieme-connect.com
Key Reactions Involving Phenylethanone Derivatives
| Reaction Type | Description | Significance | Reference |
|---|---|---|---|
| α-Halogenation | Introduction of a halogen (e.g., bromine) at the carbon adjacent to the carbonyl group. | Creates a reactive site for subsequent nucleophilic substitution or elimination reactions. | acs.org |
| α-C–H Amination | Direct formation of a C-N bond at the α-position of the ketone. | Offers a more atom-economical route to α-amino ketones compared to substitution of pre-halogenated substrates. | acs.org |
| Fries Rearrangement | Rearrangement of an aromatic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid. | A classic method for synthesizing hydroxylated phenylethanone derivatives. | scribd.com |
| Multi-component Reactions | A reaction where multiple starting materials react to form a single product in one pot. | Enables the efficient construction of complex molecules with high yields under mild conditions. | thieme-connect.com |
Significance of Dianilino Moieties in Chemical Structure and Reactivity
The presence of two anilino (phenylamino) groups on the same carbon atom profoundly influences the electronic and structural properties of this compound. This "dianilino" moiety introduces several key features. The nitrogen atoms, with their lone pairs of electrons, can participate in charge delocalization and act as hydrogen bond donors. acs.org
This functionality is crucial in various chemical contexts. For example, dianiline derivatives are used as building blocks for high-performance polymers like polyimides and polyamides, where they contribute to thermal stability and specific mechanical properties. researchgate.net The ability of the anilino groups to engage in nucleophilic reactions is fundamental to their role in synthesis, such as in the formation of dianilino derivatives of naphthoquinones, where electron-withdrawing groups facilitate the second substitution. mdpi.com In materials science, the electron-donating capability of aniline-type structures is exploited in the design of chromophores for nonlinear optical (NLO) applications. acs.org
Properties Conferred by Dianilino Moieties
| Property | Description | Application Area | Reference |
|---|---|---|---|
| Nucleophilicity | The nitrogen lone pairs make the moiety reactive towards electrophiles. | Organic synthesis, formation of heterocyclic compounds. | mdpi.com |
| Hydrogen Bonding | The N-H groups can act as hydrogen bond donors. | Supramolecular chemistry, polymer chain interactions. | acs.org |
| Coordination Chemistry | The nitrogen atoms can act as ligands, coordinating to metal centers. | Catalysis, synthesis of metal-organic frameworks. | researchgate.net |
| Electron Donation | The anilino groups are electron-donating, influencing the electronic properties of the molecule. | Materials science (e.g., nonlinear optics), dye synthesis. | acs.org |
Current Landscape and Emerging Trends in Research on Analogous Compounds
Research into α-amino ketones and their derivatives continues to evolve, driven by their importance in medicinal and synthetic chemistry. nih.govresearchgate.net A significant trend is the development of novel, more sustainable synthetic methodologies. This includes metal-free reactions and the use of environmentally benign oxidants. chigroup.siteacs.org
The applications of these compounds are expanding. In medicinal chemistry, the α-amino ketone motif is a key synthon for a variety of therapeutic targets. nih.gov There is ongoing work to synthesize new derivatives and evaluate their biological activities. researchgate.net In materials science, the incorporation of such structures into larger, conjugated systems is being explored for the development of new functional materials with specific electronic and optical properties. acs.org The synthesis of complex heterocyclic compounds, such as quinoxalines, from α-dicarbonyl precursors (which can be derived from α-amino ketones) highlights another area of active investigation. nih.gov
Emerging Research Trends for Analogous Compounds
| Trend | Description | Potential Impact | Reference |
|---|---|---|---|
| Sustainable Synthesis | Development of metal-free catalytic systems and use of green solvents like water. | Reduces environmental impact and cost of chemical synthesis. | chigroup.sitethieme-connect.com |
| Medicinal Chemistry Applications | Design and synthesis of novel α-amino ketone derivatives as potential therapeutic agents. | Discovery of new drugs for various diseases. | nih.govresearchgate.net |
| Asymmetric Synthesis | Development of enantioselective methods to produce chiral α-amino ketones. | Provides access to optically pure compounds, which is crucial for pharmaceutical applications. | chigroup.sitebeilstein-journals.org |
| Functional Materials | Incorporation of α-amino ketone and dianilino moieties into polymers and chromophores. | Creation of new materials with enhanced thermal, electronic, or optical properties. | acs.orgresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
66749-88-0 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,2-dianilino-1-phenylethanone |
InChI |
InChI=1S/C20H18N2O/c23-19(16-10-4-1-5-11-16)20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20-22H |
InChI Key |
OZNZKCKECBFJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies for 2,2 Dianilino 1 Phenylethanone
Retrosynthetic Analysis and Established Synthetic Routes
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2,2-Dianilino-1-phenylethanone, the primary disconnection points are the two C-N bonds at the α-carbon. This approach suggests that the target molecule can be conceptually broken down into a phenylethanone synthon with two positive charges at the α-position (or its equivalent) and two aniline (B41778) nucleophiles.
This retrosynthetic thinking logically leads to precursors such as 2,2-dihalo-1-phenylethanone or glyoxal (B1671930) derivatives, which can react with aniline to form the desired product. The following sections explore the forward-synthesis translation of these retrosynthetic strategies.
Direct amination involves the introduction of a nitrogen-containing group onto a carbon atom in a single step. For the synthesis of this compound, this would ideally involve the direct reaction of 1-phenylethanone with an aminating agent. However, achieving double amination at the same carbon is challenging.
A more feasible, though indirect, approach is the oxidative α-C–H amination of ketones. colab.ws This method avoids the pre-functionalization of the ketone substrate. For instance, a transition-metal-free method has been developed for the amination of ketones using amines in the presence of an oxidant like sodium percarbonate. colab.ws While this method is generally used for mono-amination, its potential for double amination could be explored under specific reaction conditions.
Another strategy involves the direct catalytic synthesis of related amino alcohol structures from alkenes, which can then be oxidized to the target ketone. For example, iron(II) phthalocyanine (B1677752) has been used to catalyze the direct transformation of simple alkenes into unprotected amino alcohols. semanticscholar.orgnih.gov
Table 1: Examples of Direct Amination Strategies for Ketones
| Substrate | Amine | Catalyst/Reagent | Product Type |
|---|---|---|---|
| General Ketone | Aniline | Sodium Percarbonate | α-Anilino Ketone |
| Styrene | N-Source | Iron(II) Phthalocyanine | 2-Amino-1-phenylethanol |
This table presents generalized or analogous reactions as examples of direct amination strategies.
The most classical and straightforward route to this compound involves the nucleophilic substitution of a dihalogenated phenylethanone. In this method, a precursor like 2,2-dibromo-1-phenylethanone (B86434) is treated with at least two equivalents of aniline. The reaction proceeds via a sequential nucleophilic substitution where the aniline displaces the halide ions.
The reactivity of the α-haloketone is enhanced by the electron-withdrawing nature of the carbonyl group. An excess of aniline is often used to act as both the nucleophile and the base to neutralize the hydrohalic acid formed during the reaction. A similar process is employed in the synthesis of other α-amino ketones, such as the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine to produce the corresponding aminoethanone. google.com
Table 2: Synthesis of α-Amino Ketones from Halogenated Precursors
| Halogenated Ketone | Amine | Solvent System | Product | Reference |
|---|---|---|---|---|
| 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Hexamine | Tetrahydrofuran/Water | 1-(2,5-dimethoxyphenyl)-2-amino ethanone | google.com |
This table provides examples of analogous syntheses from halogenated ketones.
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me While aldol (B89426) and Claisen condensations are primarily used for C-C bond formation to build the carbon skeleton, other condensation reactions are directly relevant to the synthesis of α-amino ketones. libretexts.orglibretexts.org
The reaction of a carbonyl compound with an amine to form an imine or enamine is a key step. wikipedia.org These intermediates can then react further. For example, a three-component reaction between an aldehyde, an aniline, and an acylzirconocene chloride has been developed to produce α-amino carbonyls. colab.ws Such multi-component strategies offer an efficient pathway to complex molecules from simple precursors in a single operation. Another relevant reaction is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this could potentially be adapted for a double addition.
Catalytic Methodologies in Dianilinoethanone Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both metal-catalyzed and organocatalytic approaches are pertinent to the synthesis of this compound.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, which typically uses palladium catalysts, is a premier method for coupling amines with aryl halides. Analogous catalytic systems have been developed for the amination of α-haloketones.
These reactions would involve the coupling of 2,2-dihalo-1-phenylethanone with aniline using a suitable metal catalyst (e.g., palladium or copper) and a specific ligand. The catalyst facilitates the oxidative addition to the C-X bond, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. Cobalt-catalyzed functionalization of aniline derivatives has also been reported, highlighting the use of earth-abundant metals in C-N bond formation. nih.gov
Table 3: Metal-Catalyzed C-N Bond Forming Reactions
| Catalyst Type | Reaction | Application |
|---|---|---|
| Palladium(II) | Intermolecular Aminohydroxylation | Synthesis of amino alcohols from alkenes |
| Copper(I) | Aziridination/Ring Opening | Synthesis of β-alkoxy phenethylamines |
| Ruthenium(II) | Homogeneous Hydrogenation | Reduction of C=O in the presence of C=C |
This table summarizes various metal-catalyzed reactions relevant to the incorporation of amine functionalities.
Organocatalysis provides a metal-free alternative for the α-functionalization of carbonyl compounds. princeton.edu These methods often employ small organic molecules, such as amines or chiral phosphoric acids, to catalyze reactions with high enantioselectivity. acs.org
For the synthesis of this compound, an organocatalytic approach could involve the activation of a 1-phenylethanone derivative via enamine or iminium ion catalysis. princeton.edu For example, a secondary amine catalyst can react with the ketone to form a nucleophilic enamine, which can then react with an electrophilic aminating agent. While achieving a double amination at the same carbon atom would be a significant challenge requiring a specifically designed substrate and reaction sequence, organocatalysis remains a powerful tool for the asymmetric synthesis of α-amino ketones.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound focuses on creating more environmentally benign and efficient processes. Key areas of improvement include the use of solvent-free reaction conditions and the optimization of atom economy.
A significant advancement in the green synthesis of compounds structurally related to this compound is the development of solvent-free reaction protocols. These methods eliminate the need for volatile and often hazardous organic solvents, thereby reducing chemical waste and environmental pollution.
One such innovative approach is the use of ultrasound irradiation to promote the reaction in the absence of a solvent. nih.gov In a study on the synthesis of N,N-bis(phenacyl)anilines, which are structurally analogous to this compound, researchers found that the condensation of anilines with α-bromoacetophenones proceeds efficiently under solvent-free conditions with the aid of ultrasound. nih.gov This method offers several advantages, including milder reaction conditions, significantly shorter reaction times (30–45 minutes), and high product yields (73–83%). nih.gov
For the synthesis of this compound, a similar solvent-free approach can be envisioned. The reaction would involve mixing phenacyl bromide, aniline, a solid base such as sodium carbonate to act as an acid acceptor, and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG 400). nih.gov The application of ultrasound would provide the energy required for the reaction to proceed, leading to the formation of the desired product. This solvent-free method represents a greener alternative to traditional solvent-based syntheses, aligning with the principles of pollution prevention and safer chemistry.
The table below summarizes the conditions and findings of a representative ultrasound-mediated, solvent-free synthesis of a related N,N-bis(phenacyl)aniline, illustrating the potential for a green synthesis of this compound. nih.gov
| Parameter | Condition / Finding |
| Reactants | Aniline, α-Bromoacetophenone |
| Catalyst | Polyethylene Glycol (PEG 400) |
| Base | Sodium Carbonate |
| Solvent | None (Solvent-free) |
| Energy Source | Ultrasound Irradiation (350 W) |
| Temperature | Room Temperature |
| Reaction Time | 30–45 minutes |
| Product Yield | 73–83% |
This data is based on the synthesis of a structurally similar compound, N,N-bis(phenacyl)aniline, and demonstrates the feasibility of a green, solvent-free approach. nih.gov
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more sustainable process with less waste generation.
The atom economy for the synthesis of this compound from phenacyl bromide and aniline can be calculated using the following formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The balanced chemical equation for the reaction is:
C₈H₇BrO + 2(C₆H₅NH₂) → C₂₀H₁₈N₂O + HBr
C₈H₇BrO + 3(C₆H₅NH₂) → C₂₀H₁₈N₂O + C₆H₅NH₃Br
For the purpose of calculating the ideal atom economy, we consider the primary reactants that form the desired product.
The table below details the calculation of the theoretical atom economy for this synthesis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| Phenacyl bromide | C₈H₇BrO | 199.05 | Reactant |
| Aniline | C₆H₅NH₂ | 93.13 | Reactant (2 equivalents) |
| This compound | C₂₀H₁₈N₂O | 314.38 | Desired Product |
| Anilinium bromide | C₆H₅NH₃Br | 174.06 | Byproduct |
Calculation of Atom Economy:
Molecular Weight of Desired Product: 314.38 g/mol
Sum of Molecular Weights of Reactants: 199.05 g/mol (Phenacyl bromide) + 2 * 93.13 g/mol (Aniline) = 385.31 g/mol
Percent Atom Economy = (314.38 / 385.31) x 100 ≈ 81.59%
This calculation demonstrates a relatively high atom economy, indicating that a significant portion of the atoms from the reactants are incorporated into the desired product. The primary byproduct is anilinium bromide. In the context of green chemistry, further improvements could involve developing methods to recycle or find applications for this byproduct, thereby moving closer to a 100% atom-economical process. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are often designed to maximize atom economy. jcchems.com While the synthesis described is a two-component reaction, its efficiency can be enhanced by optimizing reaction conditions to achieve high yields, which, when combined with a good atom economy, contributes to a more sustainable chemical process.
Despite a comprehensive search for the synthesis and spectroscopic characterization of this compound, a complete set of the required experimental data (¹H NMR, ¹³C NMR, 2D NMR, HRMS, MS/MS, IR, and UV-Vis) from a specific, citable source could not be located. The search results provided information on related compounds and general spectroscopic techniques but did not yield a dedicated study on this compound containing the detailed data necessary to construct the requested scientific article with the specified outline and data tables.
Therefore, it is not possible to generate the article with the level of scientific accuracy and detail instructed by the user, as the foundational experimental data for this specific compound is not available in the public domain through the performed searches.
Advanced Spectroscopic and Structural Characterization of 2,2 Dianilino 1 Phenylethanone
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like 2,2-Dianilino-1-phenylethanone, the FTIR spectrum would be analyzed to identify characteristic vibrational frequencies. Key absorptions would be expected for the N-H bonds of the aniline (B41778) groups, the C=O bond of the ketone, and the various C-H and C-C bonds within the aromatic rings.
A representative data table for the expected vibrational bands is presented below. The exact wavenumbers would be determined from an experimental spectrum.
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Anilino) | Stretching | 3350 - 3450 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Anilino) | Stretching | 1250 - 1350 |
Electronic Absorption Studies by UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would likely exhibit absorptions corresponding to π → π* transitions within the phenyl and aniline rings, as well as n → π* transitions associated with the carbonyl group. The position and intensity of these absorption bands are influenced by the conjugation between the aromatic systems and the ketone.
A hypothetical data table summarizing potential UV-Vis absorption maxima (λmax) is provided below. These values would be determined experimentally, typically in a specified solvent.
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Phenyl Rings | ~250 - 280 |
| π → π | Anilino Groups | ~280 - 320 |
| n → π* | Carbonyl Group | ~320 - 360 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
The crystallographic data would typically be summarized in a table similar to the one below.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈N₂O |
| Formula Weight | 302.37 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
Intermolecular Interactions and Crystal Packing Analysis
Analysis of the crystal structure would also elucidate the intermolecular forces that govern the packing of the molecules in the crystal lattice. This would involve identifying and characterizing non-covalent interactions such as hydrogen bonds (likely involving the N-H groups of the anilino moieties and the carbonyl oxygen), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions are crucial in determining the stability and physical properties of the crystalline solid.
Computational Chemistry and Theoretical Investigations of 2,2 Dianilino 1 Phenylethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a good balance between accuracy and computational cost, making it ideal for studying medium to large-sized molecules like 2,2-dianilino-1-phenylethanone. uci.edu
For this molecule, DFT calculations would typically begin with geometry optimization. Starting from an initial guess of the molecular structure, the method iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy—the ground state geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and indicate regions susceptible to electrophilic or nucleophilic attack.
Illustrative Data: Optimized Geometric Parameters for this compound (Hypothetical) This table presents hypothetical, yet realistic, optimized geometric parameters for a key fragment of the molecule, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311+G basis set).*
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.22 Å |
| C-C (keto-phenyl) | 1.49 Å | |
| C-C (dianilino-keto) | 1.54 Å | |
| C-N (aniline) | 1.40 Å | |
| Bond Angle | N-C-N | 110.5° |
| C-C=O | 120.2° | |
| Dihedral Angle | N-C-C-N | 65.0° |
Illustrative Data: Electronic Properties of this compound (Hypothetical) This table illustrates the kind of electronic property data that DFT calculations would provide.
| Property | Value | Significance |
| Energy of HOMO | -5.8 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles, without the inclusion of experimental data. randallcygan.com These methods are generally more computationally demanding than DFT but can provide higher accuracy for energetic and spectroscopic properties.
For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energies obtained from DFT. This is particularly useful for calculating reaction energies and activation barriers with high precision.
Furthermore, ab initio calculations are excellent for predicting various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum with an experimental one can help in confirming the molecular structure and assigning specific vibrational modes to the observed absorption bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment. mdpi.commdpi.com
This compound is a flexible molecule with several rotatable single bonds (e.g., C-N and C-C bonds). Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformations. scribd.com MD simulations can explore the vast conformational landscape of this molecule to identify the most stable conformers (those with the lowest energy). nih.govnih.govmdpi.comcwu.edu
By systematically rotating a specific dihedral angle and calculating the energy at each step, a torsional energy profile can be constructed. This profile reveals the energy barriers that must be overcome for the molecule to transition between different conformations. Identifying the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
Illustrative Data: Relative Energies of Hypothetical Conformers of this compound This table provides a hypothetical example of the relative energies of different conformers that could be identified through conformational analysis.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Anti-periplanar) | 180° | 1.5 | 10 |
| B (Gauche) | 65° | 0.0 | 75 |
| C (Syn-periplanar) | 0° | 5.0 | 15 |
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.orgresearchgate.net MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. rsc.org These simulations can reveal how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of the molecule.
For example, in a polar solvent like water, conformations that expose polar groups (like the aniline (B41778) N-H) and have a larger dipole moment might be stabilized. Conversely, in a non-polar solvent like hexane, more compact conformations that maximize intramolecular interactions might be favored. Understanding these solvent effects is critical for predicting the behavior of the molecule in different chemical and biological environments.
Reactivity and Mechanism Prediction
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic structure and modeling reaction pathways, insights into where and how a molecule is likely to react can be gained.
Based on the HOMO and LUMO distributions from DFT calculations, one can predict the most likely sites for chemical reactions. The HOMO region indicates where the molecule is most likely to donate electrons (nucleophilic attack), while the LUMO region shows where it is most likely to accept electrons (electrophilic attack). mdpi.comresearchgate.net
To study a specific reaction, computational chemists can model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction path. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Such studies can be used to compare different possible reaction pathways and predict the most favorable one. For instance, one could investigate the mechanism of the reduction of the ketone group or electrophilic substitution on the phenyl rings of this compound. chemrxiv.orgrsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO would likely be distributed over the electron-rich aniline rings, particularly the nitrogen atoms, indicating these are probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons, thereby acting as an electrophile. youtube.com In this molecule, the LUMO is expected to be localized around the carbonyl group (C=O) and the phenyl ring attached to it, suggesting these are the likely sites for nucleophilic attack.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.
A computational analysis using methods like Density Functional Theory (DFT) would calculate the precise energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net This would allow for a quantitative assessment of the molecule's reactivity and the identification of its most reactive sites.
Illustrative Data Table for FMO Analysis
This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Transition State Locating and Reaction Energy Profile Mapping
Computational chemistry can model the entire course of a chemical reaction, from reactants to products, providing a detailed map of the energy changes involved. This is crucial for understanding reaction mechanisms and kinetics.
Transition State Locating: A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. arxiv.org Locating the exact geometry and energy of the transition state is a key goal of computational reaction studies. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find these "saddle points" on the potential energy surface. For a reaction involving this compound, such as its synthesis or a subsequent reaction, identifying the transition state structure would reveal the specific bond-breaking and bond-forming events that occur.
Reaction Energy Profile Mapping: A reaction energy profile (or reaction coordinate diagram) plots the potential energy of the system against the progress of the reaction. This profile shows the relative energies of the reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the transition state determines the activation energy, which governs the reaction rate. By mapping this profile, chemists can determine whether a reaction is kinetically favorable and can identify the rate-determining step in a multi-step process.
In Silico Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy.
The process involves:
Optimizing the molecular geometry of this compound using a suitable level of theory (e.g., DFT with a functional like B3LYP).
Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO).
Referencing the calculated shielding values to a standard compound (like tetramethylsilane, TMS) to obtain the chemical shifts (δ).
These predicted spectra can help assign peaks in an experimental spectrum, distinguish between different isomers, or confirm the proposed structure. nih.gov The calculations can also account for solvent effects, which can significantly influence chemical shifts.
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts
This table shows a hypothetical comparison between calculated and experimental chemical shifts for key carbon atoms in this compound.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| Carbonyl (C=O) | 195.2 | 194.8 |
| Methine (CH) | 68.5 | 68.1 |
| Phenyl C1 (ipso to C=O) | 135.4 | 135.0 |
| Aniline C1 (ipso to N) | 145.8 | 145.5 |
Simulated IR and UV-Vis Spectra
Simulated Infrared (IR) Spectra: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities produce a simulated spectrum. This is extremely useful for assigning specific absorption bands in an experimental IR spectrum to the stretching or bending of particular bonds. For this compound, key predicted peaks would include the C=O stretch, N-H stretches, and various C-H and C=C aromatic stretches. farmaciajournal.com
Simulated UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from occupied to unoccupied orbitals. The results provide the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity). scribd.com For this compound, the calculations would likely predict transitions involving the π-electrons of the aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms, which are the chromophores in the molecule. nist.gov
Chemical Reactivity and Mechanistic Pathways of 2,2 Dianilino 1 Phenylethanone
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 2,2-Dianilino-1-phenylethanone is dictated by the interplay between its constituent functional groups: the electrophilic carbonyl carbon and the potentially nucleophilic nitrogen atoms of the dianilino moiety.
Reactivity of the Carbonyl Group
The carbonyl group in this compound is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to reaction with a wide range of nucleophiles. This reactivity is a general characteristic of ketones and is fundamental to many organic transformations. colab.ws
Typical reactions involving the carbonyl group in α-amino ketones include reductions, additions, and condensations. While specific studies on this compound are not extensively documented, the general reactivity of α-amino ketones suggests that the carbonyl group can undergo reactions such as:
Reduction: Conversion of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Addition Reactions: Reaction with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
Condensation Reactions: Reaction with amines or hydrazines to form imines or hydrazones, respectively.
The presence of two bulky anilino groups at the α-position may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially influencing reaction rates and equilibria compared to less substituted ketones.
Reactivity of the Dianilino Moiety
The dianilino moiety possesses two secondary amine functionalities, which can exhibit nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. These nitrogen atoms can participate in various reactions, including:
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products.
Protonation: The basic nature of the amino groups allows for protonation in the presence of acids, forming ammonium (B1175870) salts.
The nucleophilicity of the nitrogen atoms is influenced by the electronic effects of the attached phenyl groups. The delocalization of the nitrogen lone pairs into the aromatic rings can decrease their basicity and nucleophilicity compared to aliphatic amines.
Rearrangement Reactions Involving the Ethanone Backbone
While specific rearrangement reactions of this compound are not well-documented in the available literature, α-amino ketones, in general, can be precursors to rearranged products under certain conditions. For instance, α-hydroxy imines can rearrange to α-amino ketones in what is known as the Heyns rearrangement, which involves an intramolecular redox process. rsc.org Although this specific rearrangement starts from a different precursor, it highlights the potential for skeletal reorganization in related structures.
Cyclization Reactions and Heterocyclic Ring Formation
The structure of this compound makes it a plausible precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. One of the most significant potential cyclization reactions for compounds of this nature is the Fischer indole (B1671886) synthesis.
The Fischer indole synthesis is a classic reaction that produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.orgthermofisher.com The mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgalfa-chemistry.com
In the context of this compound, it could theoretically react with phenylhydrazine to form a hydrazone at the carbonyl group. Subsequent acid-catalyzed rearrangement could lead to the formation of a substituted indole. The specific structure of the resulting indole would depend on the reaction conditions and the nature of the substituents on the phenyl rings. The Fischer indole synthesis is a versatile method and has been used to prepare a wide variety of indole derivatives. taylorandfrancis.comdaneshyari.com
Oxidation-Reduction Pathways
The oxidation and reduction of this compound can target different parts of the molecule. As mentioned earlier, the carbonyl group can be reduced to a secondary alcohol. Conversely, the dianilino moiety could be susceptible to oxidation.
Photochemical Oxidation Mechanisms
Information regarding the specific photochemical oxidation mechanisms of this compound is limited in the scientific literature. However, general principles of photochemical reactions of ketones and amines can provide some insight. Aliphatic ketones are known to undergo photoreactions with alcohols. google.com The photochemical oxidation of related α-diimine-dithiolene metal complexes has been studied, revealing that the metal atom plays a crucial role in the reactivity. nih.gov While these are not direct analogues, they suggest that the presence of multiple functional groups can lead to complex photochemical behavior.
Further research would be necessary to elucidate the specific photochemical oxidation pathways of this compound, including the nature of the excited states involved and the identity of the resulting photoproducts.
Reductive Transformations of this compound
The reduction of the carbonyl group in α-amino ketones, such as this compound, is a key transformation that yields vicinal amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. The reductive transformations of this compound can be broadly categorized into hydride reductions and catalytic hydrogenations. The presence of the two bulky aniline (B41778) groups at the α-position significantly influences the steric course of the reduction, often leading to diastereoselective outcomes.
Hydride Reductions
Hydride-based reducing agents are commonly employed for the reduction of ketones to alcohols due to their high efficiency and predictability. Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard choices for this transformation. masterorganicchemistry.comchemistrysteps.comchemguide.co.uklibretexts.orgyoutube.com
The general mechanism for the reduction of a ketone with a hydride reagent involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. chemistrysteps.com This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product. libretexts.org
For this compound, the reduction of the ketone functionality leads to the formation of 2,2-Dianilino-1-phenylethanol. The stereochemical outcome of this reduction is of particular interest due to the creation of a new stereocenter at the carbinol carbon. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the adjacent phenyl and dianilino groups.
While specific studies on the reduction of this compound are not extensively documented in publicly available literature, data from analogous α-amino ketone systems can provide valuable insights into the expected reactivity and selectivity. For instance, the reduction of α-amino ketones is a well-established method for the synthesis of chiral 1,2-amino alcohols. nih.gov
Table 1: Representative Hydride Reductions of α-Amino Ketones
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-1-phenylethanone | NaBH₄ | Methanol | 0 | 1 | 2-Amino-1-phenylethanol | 95 | Not Reported |
| 2 | 2-(Methylamino)-1-phenylethanone | LiAlH₄ | THF | 0 to rt | 2 | 2-(Methylamino)-1-phenylethanol | 92 | Not Reported |
| 3 | 2-(Dibenzylamino)-1-phenylethanone | NaBH₄ | Ethanol | rt | 3 | 2-(Dibenzylamino)-1-phenylethanol | 88 | 70:30 |
| 4 | 2-(Piperidino)-1-phenylethanone | K-Selectride® | THF | -78 | 1 | 2-(Piperidino)-1-phenylethanol | 90 | >95:5 (anti) |
This table presents data from analogous reactions to illustrate the general conditions and outcomes for the reduction of α-amino ketones. The specific reduction of this compound may yield different results.
Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative, often more stereoselective, method for the reduction of ketones. vt.edu This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or rhodium, often supported on carbon. researchgate.net Asymmetric hydrogenation, employing chiral catalysts, is a powerful tool for the enantioselective synthesis of alcohols from prochiral ketones. nih.govacs.orgacs.org
The mechanism of catalytic hydrogenation of a ketone involves the activation of both the hydrogen molecule and the ketone on the surface of the catalyst. The ketone adsorbs onto the catalyst surface, and the activated hydrogen atoms are then transferred to the carbonyl group in a stepwise manner, leading to the formation of the corresponding alcohol.
In the context of this compound, catalytic hydrogenation would be expected to produce 2,2-Dianilino-1-phenylethanol. The stereoselectivity of the reaction would be dependent on the choice of catalyst, solvent, and reaction conditions. Chiral catalysts, in particular, could potentially afford enantioenriched products. The coordination of the amino groups to the metal center can play a significant role in directing the stereochemical outcome of the hydrogenation. nih.govacs.org
Recent advancements in catalysis have led to the development of highly efficient and enantioselective methods for the hydrogenation of α-amino ketones, yielding chiral vicinal amino alcohols with high yields and enantioselectivities. researchgate.netnih.govacs.org For example, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly effective. nih.govacs.org
Table 2: Examples of Catalytic Hydrogenation of α-Amino Ketones | Entry | Substrate | Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee, %) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-1-phenylethanone | [Ir(cod)Cl]₂ / (R)-SpiroPAP | 50 | Dichloromethane | 30 | 12 | (R)-2-Amino-1-phenylethanol | 99 | 99 | | 2 | 2-Amino-1-(4-methoxyphenyl)ethanone | Co(BF₄)₂·6H₂O / (R,R)-Ph-BPE | 50 | Methanol | 60 | 0.5 | (R)-2-Amino-1-(4-methoxyphenyl)ethanol | 98 | 98 | | 3 | 2-Amino-1-(4-chlorophenyl)ethanone | Rh(NBD)₂BF₄ / (R,S)-JosiPhos | 40 | Methanol | 25 | 24 | (R)-2-Amino-1-(4-chlorophenyl)ethanol | >99 | 97 |
This table showcases the high efficiency and enantioselectivity achievable in the catalytic hydrogenation of related α-amino ketones. The specific application to this compound would require experimental validation.
Based on comprehensive searches of scientific literature, there is no specific information available regarding the advanced applications of the chemical compound “this compound” in the areas outlined in the user's request. This compound does not appear in the searched literature as a versatile synthetic intermediate, a component in advanced materials chemistry, or in catalysis and chemical transformations in the specified contexts.
The fields of multicomponent reactions nih.govnih.govmdpi.comfrontiersin.org, covalent organic frameworks (COFs) nih.govmdpi.comchemeurope.commdpi.com, and polymer synthesis ethernet.edu.et are active areas of research. However, this compound is not mentioned as a building block or precursor in these studies.
Similarly, while the synthesis of complex nitrogen-containing heterocycles like quinoxalines is a well-established field with numerous methods organic-chemistry.orgnih.govrsc.org, the use of this compound as a starting material is not documented in the available resources. Literature on related compounds such as 1-phenylethanone (acetophenone) nih.gov, 2-bromo-1-phenylethanone researchgate.netnih.gov, and 2-anilino-1-phenylethanone chemspider.com does not provide transferable information applicable to the specific di-substituted target molecule.
Due to the lack of available data on "this compound" for the requested applications, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Advanced Applications in Chemical Science
Catalysis and Chemical Transformations
Ligand Design in Transition Metal Catalysis
There is no available research to suggest that 2,2-Dianilino-1-phenylethanone has been specifically investigated or utilized as a ligand in transition metal catalysis. The design of ligands is a critical aspect of catalysis, influencing the activity, selectivity, and stability of metal catalysts. While bidentate and polydentate ligands containing nitrogen and oxygen donor atoms are common, the specific chelating properties and catalytic performance of this compound in this context have not been reported.
Photocatalytic Systems and Hydrogen Evolution
Similarly, the role of this compound in photocatalytic systems, including for processes like hydrogen evolution, remains unexplored in the current body of scientific literature. Photocatalysis is a rapidly advancing field with significant potential for sustainable energy production and environmental remediation. The development of novel photosensitizers and catalysts is a key research focus, but there is no evidence to date that this compound has been considered or studied for such applications.
Utilization in Chemical Sensing Platforms
Development of Chemo-sensors
The development of chemo-sensors for the detection of various analytes is an area of intense research. These sensors often rely on specific interactions between a receptor molecule and the target analyte, leading to a measurable signal. A comprehensive search did not uncover any studies describing the design, synthesis, or application of chemo-sensors based on the this compound scaffold.
Ion Recognition Mechanisms
The ability of a molecule to selectively recognize and bind to specific ions is fundamental to the development of ion sensors and probes. The structural features of this compound, such as the presence of nitrogen and oxygen atoms, could theoretically allow for coordination with metal ions. However, there are no published studies that investigate the ion recognition mechanisms or binding affinities of this particular compound.
Future Directions and Emerging Research Avenues
Development of Stereoselective Synthetic Methods
A primary focus of future research is the development of highly efficient stereoselective methods for synthesizing chiral α-amino ketones and vicinal diamines like 2,2-Dianilino-1-phenylethanone. nih.gov The presence of multiple stereocenters in these molecules makes their asymmetric synthesis a significant challenge, yet crucial for their application in pharmaceuticals and as chiral ligands. acs.orgnih.gov
Current research has demonstrated the utility of various catalytic systems for the asymmetric synthesis of chiral α-amino ketones. rsc.org For instance, palladium-catalyzed asymmetric arylation of α-keto imines has emerged as a powerful technique. nih.govrsc.org Similarly, Brønsted acid catalysis has been successfully employed for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines. acs.org Other promising approaches include rhodium-catalyzed amination of silyl (B83357) enol ethers and iridium-catalyzed umpolung allylation of imines. acs.orgacs.org
Future work will likely concentrate on discovering novel catalysts, including bifunctional organocatalysts and transition metal complexes, that can provide even higher yields and stereocontrol (diastereo- and enantioselectivity) under milder conditions. acs.org The goal is to establish a unified and versatile approach for creating unsymmetrically substituted vicinal diamines, which are currently challenging to synthesize.
Table 1: Catalytic Systems for Asymmetric Synthesis of α-Amino Ketone and Vicinal Diamine Scaffolds
| Catalyst Type | Metal/Core | Reaction Type | Key Features |
|---|---|---|---|
| Transition Metal Catalyst | Palladium (Pd) | Asymmetric Arylation | Synthesizes chiral α-amino ketones from α-keto imines and arylboronic acids. nih.govrsc.org |
| Transition Metal Catalyst | Rhodium (Rh) | Asymmetric Amination | Converts silyl enol ethers to α-amino ketones. acs.org |
| Transition Metal Catalyst | Iridium (Ir) | Umpolung Allylation | Enables construction of chiral vicinal diamines from α-amino aldimines. acs.org |
| Organocatalyst | Cinchona-derived | Umpolung Cross-Mannich | Produces chiral vicinal tetrasubstituted diamines with excellent stereocontrol. acs.org |
Integration with Flow Chemistry Techniques
The synthesis of this compound is a candidate for integration with continuous flow chemistry to enhance safety, efficiency, and scalability. nih.govflinders.edu.au Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, which is crucial for managing exothermic reactions and improving selectivity. flinders.edu.aursc.org
Advanced In Situ Spectroscopic Characterization during Reaction
To optimize reaction conditions and gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, advanced in situ spectroscopic monitoring techniques are being explored. bruker.com Technologies such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reaction vessel or a flow reactor to provide real-time data on the concentration of reactants, intermediates, and products. bruker.comnih.gov
In situ monitoring provides critical kinetic information that is essential for process optimization and control. bruker.com For instance, NMR spectroscopy, a powerful tool for structural elucidation, can be used to track the fate of individual atoms throughout an irreversible chemical reaction, even on a sub-second timescale. rsc.orgnih.gov Similarly, molecular rotational resonance (MRR) spectroscopy is an emerging technique capable of identifying and quantifying individual components in complex reaction mixtures without prior separation. nih.gov The application of these process analytical technologies (PAT) will enable the rapid identification of optimal reaction conditions, leading to improved yields and purity while minimizing byproduct formation. nih.gov
Synergistic Experimental and Computational Research Paradigms
The synergy between experimental synthesis and computational modeling represents a powerful paradigm for accelerating research into this compound. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules that are often difficult to determine through experiments alone. rsc.orgnih.gov
For example, DFT calculations can be used to model the preferred reaction pathways, predict the stereochemical outcome of asymmetric reactions, and understand the role of catalysts in lowering activation barriers. nih.gov This theoretical understanding can guide the design of more efficient synthetic routes and novel catalysts. nih.gov By combining computational predictions with laboratory validation, researchers can rationalize observed reactivity and selectivity. This integrated approach has been successfully applied to study the properties of various complex organic molecules and to elucidate the mechanisms of photochemical reactions in related ketone systems. rsc.orgresearchgate.net Future research will increasingly leverage this synergy to design novel derivatives of this compound with tailored electronic and optical properties and to explore their potential reactivity.
Exploration of Novel Chemical Transformations and Reactivity Modes
The α-amino ketone motif present in this compound makes it a versatile building block for a wide range of chemical transformations. nih.govnih.gov The rich chemistry of the carbonyl group allows for numerous synthetic manipulations, opening avenues to novel molecular architectures. nih.govcolab.ws
Future research will focus on exploring the reactivity of this compound as a precursor for other valuable compounds. Key transformations of interest include:
Reduction of the ketone to form the corresponding chiral 1,2-diamino alcohols, which are important structural motifs in many biologically active molecules. colab.ws
Oxidation to generate α-amino acid derivatives. nih.gov
Nucleophilic addition reactions at the carbonyl carbon to form new carbon-carbon or carbon-heteroatom bonds, leading to highly functionalized diamine derivatives. nih.gov
Cyclization reactions to construct various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. colab.ws
By exploring these and other novel reactivity modes, the synthetic utility of this compound can be significantly expanded, establishing it as a key intermediate in the synthesis of complex molecular targets. organic-chemistry.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-dianilino-1-phenylethanone, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-phenylethanone derivatives with aniline under acidic or basic conditions. For example, analogous syntheses (e.g., 2-(4-chloroanilino)-1-phenylethanone) employ refluxing ethanol with catalytic acetic acid to facilitate amine coupling . AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) can predict feasible routes by cross-referencing reaction databases . Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients to maximize yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves structural features, such as the anilino substituents and ketone group. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-TOF). Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretches. For example, in related ethanone derivatives, the ketone peak appears at ~1700 cm⁻¹ in IR, while aromatic protons show splitting patterns in ¹H NMR .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodology : The compound should be stored in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption. Stability studies on similar anilino-ketones recommend storage at –20°C for long-term preservation. Degradation products (e.g., oxidized amines) can be monitored via HPLC with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or conformational isomerism in this compound?
- Methodology : Dynamic NMR experiments (variable-temperature or EXSY) can detect tautomeric equilibria or rotational barriers. For example, in structurally similar compounds (e.g., 1-(4-dimethylaminophenyl)-2,2,2-trifluoroethanone), slow exchange between enol and keto forms is resolved at low temperatures . X-ray crystallography (as applied to 2-(4-chloroanilino)-1-phenylethanone) provides definitive structural assignments .
Q. What strategies are recommended for designing enantioselective syntheses of chiral analogs of this compound?
- Methodology : Chiral catalysts (e.g., BINAP-Ru complexes) enable asymmetric induction in ketone functionalization. A case study using (R)-BINAP/(R)-DAIPEN-ruthenium(II) catalysts achieved >90% enantiomeric excess in related ethanone derivatives . Computational modeling (DFT) predicts transition-state geometries to guide ligand selection.
Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic or electrophilic reactions?
- Methodology : Pseudo-first-order kinetics under varying reagent concentrations (e.g., aniline, acylating agents) identify rate-determining steps. For example, in the synthesis of 2-chloro-1-(2,4-dimethylphenyl)ethanone, HPLC monitored intermediate formation to propose a stepwise mechanism . Isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) further validate mechanistic pathways.
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. NIST Chemistry WebBook data for analogous compounds (e.g., 2-chloro-1-[4-(dimethylamino)phenyl]ethanone) provide benchmark spectral and thermodynamic parameters . Molecular dynamics simulations model solvent effects on reaction pathways.
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproduct formation?
- Methodology : Design of Experiments (DoE) frameworks (e.g., factorial design) systematically vary parameters (temperature, catalyst loading, solvent ratio). A study on 1-(4-dimethylaminophenyl)-2,2,2-trifluoroethanone used DoE to reduce impurities from 15% to <2% . Continuous-flow reactors enhance heat/mass transfer for scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
